(16,16,16-triethoxyhexadecyl)silane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(16,16,16-triethoxyhexadecyl)silane is typically synthesized through the reaction of hexadecyl alcohol with triethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous distillation and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(16,16,16-triethoxyhexadecyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with moisture to form silanols and ethanol.
Condensation: Forms siloxane bonds with other silanes or silanols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the presence of an acid or base catalyst.
Condensation: Other silanes or silanols under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes.
Scientific Research Applications
(16,16,16-triethoxyhexadecyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Utilized as a surface-active agent in coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of (16,16,16-triethoxyhexadecyl)silane involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions allow it to modify surfaces and create stable, hydrophobic coatings. The molecular targets include hydroxyl groups on surfaces, leading to the formation of a covalent bond and the creation of a hydrophobic layer .
Comparison with Similar Compounds
Similar Compounds
- N-decyltriethoxysilane
- N-dodecyltriethoxysilane
- N-octadecyltriethoxysilane
- N-hexyltriethoxysilane
Uniqueness
(16,16,16-triethoxyhexadecyl)silane is unique due to its long hexadecyl chain, which provides enhanced hydrophobic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong water repellency and surface modification .
Properties
IUPAC Name |
16,16,16-triethoxyhexadecylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48O3Si/c1-4-23-22(24-5-2,25-6-3)20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-26/h4-21H2,1-3,26H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAHTEPMQFYWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCCCCCCCCCCCC[SiH3])(OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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